Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate is a chemical compound with the molecular formula C13H11N3O3 . It has a molecular weight of 257.25 . The compound is used for research purposes.
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11N3O3/c1-2-19-13(18)10-7-11(17)16-12(14-10)8-5-3-4-6-9(8)15-16/h3-7,14H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate is not fully understood. However, several studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of topoisomerase IIα, which is an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the expression of certain oncogenes, which are genes that promote the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been shown to inhibit the activity of topoisomerase IIα, which is an enzyme that is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the expression of certain oncogenes, which are genes that promote the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate has several advantages as a potential drug candidate. It exhibits potent anti-cancer activity against various cancer cell lines, and it has been shown to be relatively safe in animal studies. Moreover, this compound has a simple chemical structure, which makes it easy to synthesize and modify for structure-activity relationship studies.
However, this compound also has some limitations. It is not very soluble in water, which limits its bioavailability and makes it difficult to administer orally. Moreover, this compound has not been extensively studied in human clinical trials, which makes it difficult to assess its safety and efficacy in humans.
Future Directions
There are several future directions for research on Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate. One area of research is to investigate the potential of this compound as a therapeutic agent for other diseases besides cancer, such as viral infections and autoimmune disorders. Another area of research is to develop more potent and selective analogs of this compound for improved anti-cancer activity and reduced toxicity. Moreover, future studies should focus on elucidating the mechanism of action of this compound and identifying its molecular targets in cancer cells.
Synthesis Methods
The synthesis of Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 2-amino-4-phenylthiazole with ethyl 2-chloroacetate in the presence of potassium carbonate to yield this compound. The reaction is carried out under reflux conditions in ethanol for several hours to obtain the desired product.
Scientific Research Applications
Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
ethyl 4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)10-7-11(17)16-12(14-10)8-5-3-4-6-9(8)15-16/h3-7,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVDNHGNZKENNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N2C(=N1)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.